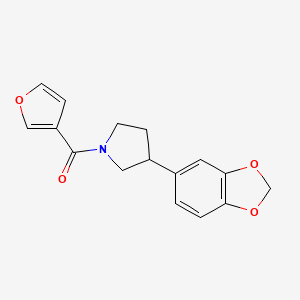

3-(2H-1,3-benzodioxol-5-yl)-1-(furan-3-carbonyl)pyrrolidine

Description

3-(2H-1,3-Benzodioxol-5-yl)-1-(furan-3-carbonyl)pyrrolidine is a pyrrolidine derivative featuring two distinct substituents: a 1,3-benzodioxol group at the 3-position and a furan-3-carbonyl moiety at the 1-position.

Properties

IUPAC Name |

[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-(furan-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c18-16(13-4-6-19-9-13)17-5-3-12(8-17)11-1-2-14-15(7-11)21-10-20-14/h1-2,4,6-7,9,12H,3,5,8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBVOVCXKDPKCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1-(furan-3-carbonyl)pyrrolidine typically involves multi-step organic reactions. One possible route could involve the following steps:

Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring can be formed through a reaction with methylene chloride under acidic conditions.

Formation of the Furan Ring: The furan ring can be synthesized from furfural through a series of reactions including oxidation and cyclization.

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from pyrrole through hydrogenation.

Coupling Reactions: The final step involves coupling the benzodioxole, furan, and pyrrolidine rings through a series of condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxol-5-yl)-1-(furan-3-carbonyl)pyrrolidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert ketones or aldehydes within the compound to alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole and furan rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

- Mechanism of Action : Related compounds have been shown to induce apoptosis in cancer cells by causing cell cycle arrest at the S phase and modulating microtubule assembly.

- Case Study : A study demonstrated that derivatives of this compound exhibited activity against various cancer cell lines, leading to further investigation into their potential as therapeutic agents.

Anti-inflammatory Properties

In addition to anticancer effects, 3-(2H-1,3-benzodioxol-5-yl)-1-(furan-3-carbonyl)pyrrolidine has been investigated for anti-inflammatory properties:

- Biochemical Pathways : It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Antibacterial Activity

The compound has also shown promise in antibacterial applications:

- Case Study : In vitro studies revealed that derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections.

Industrial Applications

Beyond medicinal chemistry, this compound serves as an intermediate in organic synthesis and as a building block for more complex molecules. Its unique structure allows it to be utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-1-(furan-3-carbonyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways involved would require further research and experimental validation.

Comparison with Similar Compounds

(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic Acid

- Core Structure : Pyrrolidine with a 1,3-benzodioxol group at the 4-position.

- Key Substituents :

- Urea-linked 4-(trifluoromethyl)phenyl group.

- Carboxylic acid at the 3-position.

- Spectral Data :

- FTIR peaks at 1675 cm⁻¹ (carbonyl) and 1546 cm⁻¹ (urea C=O stretch).

- MS (APCI): m/z 466 ([M+H]⁺).

- Synthesis : 68% crude yield, >99% purity.

- The trifluoromethyl group may improve metabolic stability in biological systems.

Benzodioxol-Containing Heterocycles with Varied Backbones

1-(2H-1,3-Benzodioxol-5-yl)propylamine

- Core Structure : Propylamine chain.

- Key Substituents : Benzodioxol at the terminal position.

- The primary amine group introduces basicity, contrasting with the neutral furan carbonyl in the target compound.

1-(5-Fluoropentyl)-3-(4-methylnaphthalene-1-carbonyl)-1H-indole

- Core Structure : Indole ring.

- Key Substituents : 4-Methylnaphthalene carbonyl and fluoropentyl chain.

- Differentiation : The indole backbone enables π-π stacking interactions, which the pyrrolidine-based target compound lacks. The fluoropentyl chain may enhance lipophilicity, influencing membrane permeability.

Data Table: Structural and Functional Comparison

| Compound Name | Core Structure | Key Substituents | Spectral Highlights (FTIR/MS) | Yield/Purity |

|---|---|---|---|---|

| 3-(2H-1,3-Benzodioxol-5-yl)-1-(furan-3-carbonyl)pyrrolidine | Pyrrolidine | Benzodioxol, furan-3-carbonyl | Not available | Not available |

| (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-...pyrrolidine-3-carboxylic acid | Pyrrolidine | Urea, carboxylic acid, trifluoromethylphenyl | 1675 cm⁻¹ (C=O), m/z 466 | 68% yield, >99% |

| 1-(2H-1,3-Benzodioxol-5-yl)propylamine | Propylamine | Benzodioxol, methylamine | Not reported | Not reported |

Research Findings and Implications

- Functional Group Impact :

- Furan Carbonyl vs. Carboxylic Acid/Urea : The furan carbonyl in the target compound is less polar than carboxylic acid or urea, suggesting moderate solubility in organic solvents. This could be advantageous in drug design for blood-brain barrier penetration .

- Benzodioxol Positioning : The 3-position benzodioxol in the target compound may sterically hinder interactions compared to 4-position analogs, affecting binding kinetics.

- Synthesis Efficiency : The 68% yield of the urea-containing analog highlights feasible routes for pyrrolidine functionalization, though optimization may be needed for the target compound.

- Spectroscopic Identification : Distinct FTIR carbonyl stretches (1675 cm⁻¹ for carboxylic acid/urea vs. ~1700 cm⁻¹ for furan carbonyl) and MS molecular ion peaks can differentiate these compounds .

Biological Activity

3-(2H-1,3-benzodioxol-5-yl)-1-(furan-3-carbonyl)pyrrolidine is a complex organic compound featuring a combination of benzodioxole and furan moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition, receptor modulation, and possible anti-cancer properties.

Chemical Structure

The compound can be represented by the following structural formula:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their activity. This mechanism is crucial in the development of therapeutic agents targeting metabolic pathways.

- Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways that are critical for maintaining cellular functions and responses.

- DNA Intercalation : The structure allows for potential insertion between DNA base pairs, which could affect replication and transcription processes.

Biological Activity Data

Research has indicated various biological activities associated with similar compounds. Below is a comparative table highlighting the biological activities observed in related derivatives:

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to 3-(2H-1,3-benzodioxol-5-yl)-1-(furan-3-carbonyl)pyrrolidine. Here are notable findings:

- Inhibition of Monoamine Oxidase (MAO) : A study demonstrated that derivatives containing benzodioxole structures exhibited significant inhibition of MAO-B, which is relevant in treating neurodegenerative diseases such as Parkinson's disease. The residual activity was notably less than 50% at effective concentrations .

- Antioxidant Activity : Compounds with furan and benzodioxole moieties have been shown to possess antioxidant properties, which could contribute to their protective effects against oxidative stress in cells .

- Potential Anti-Cancer Activity : Research indicated that certain benzodioxole derivatives displayed cytotoxic effects on cancer cell lines, suggesting a potential for developing anti-cancer therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.